C5 Linker Length Confers Superior Degradation Potency in AURKA PROTACs
In a structure-activity relationship (SAR) study of AURKA-targeting PROTACs using thalidomide-based E3 ligands, varying the linker length and attachment chemistry dramatically influenced degradation potency. The C5-linked PROTAC (SK2188) achieved a DC50 of 3.9 nM and a Dmax of 89% after 24 hours in NGP neuroblastoma cells [1]. In contrast, analogs with shorter or longer PEG linkers showed reduced degradation efficiency, demonstrating that the spatial separation provided by the C5 architecture is optimal for productive ternary complex formation in this context [1].
| Evidence Dimension | AURKA degradation potency (DC50, Dmax) |
|---|---|
| Target Compound Data | DC50 = 3.9 nM, Dmax = 89% (24 h) for C5-linked PROTAC SK2188 |
| Comparator Or Baseline | Other linker lengths in same study (PEG2, PEG3, etc.) — less potent |
| Quantified Difference | C5-linked PROTAC was the most potent among all linker variants tested |
| Conditions | NGP neuroblastoma cells; PROTAC derived from MK-5108 inhibitor |
Why This Matters
This quantitative evidence positions the C5 linker as a high-performing scaffold for AURKA degradation, providing a validated starting point for medicinal chemistry campaigns targeting this or structurally related kinases.
- [1] Rishfi M, et al. Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma. Eur J Med Chem. 2023;247:115033. View Source
